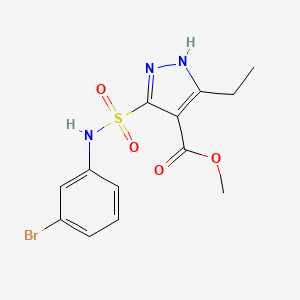
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O6 and its molecular weight is 446.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Research into the synthesis and cardiovascular activity of new purine derivatives, including those with 8-alkylamino substitutions, has shown promising results. For example, studies by Chłoń-Rzepa et al. (2004) have explored the electrocardiographic, antiarrhythmic, and hypotensive activities of these compounds, alongside their adrenoreceptor affinities. This highlights the compound's potential in developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Chemical Synthesis and Structural Analysis
The chemical behavior and structural analysis of purine derivatives have been extensively studied. For instance, Kopylovich et al. (2011) discussed the unusual shift of a nitro group in a phenylhydrazo-β-diketone, illustrating the complex reactions these compounds can undergo and their potential applications in the synthesis of novel organic compounds (Kopylovich et al., 2011).
Medicinal Chemistry and Drug Design
Significant research efforts are directed towards the medicinal applications of purine derivatives. Studies have focused on the synthesis of compounds with potential antitumor, anti-HIV, and cardiovascular activities. For example, Behforouz et al. (1996) described the synthesis of novel quinolindiones, highlighting the potential of purine derivatives in antitumor drug development (Behforouz et al., 1996).
Enzymatic and Biological Interactions
Research on purine derivatives also extends to their enzymatic and biological interactions. For example, Chhaya and Gupte (2013) explored the role of laccase in the bioremediation of bisphenol A, demonstrating the utility of purine derivatives in environmental applications (Chhaya & Gupte, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione with 2-hydroxy-3-(4-nitrophenoxy)propylamine in the presence of a base to form the desired product.", "Starting Materials": [ "7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione", "2-hydroxy-3-(4-nitrophenoxy)propylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione and 2-hydroxy-3-(4-nitrophenoxy)propylamine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity." ] } | |
CAS番号 |
923106-93-8 |
分子式 |
C20H26N6O6 |
分子量 |
446.464 |
IUPAC名 |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(pentylamino)purine-2,6-dione |
InChI |
InChI=1S/C20H26N6O6/c1-3-4-5-10-21-19-22-17-16(18(28)23-20(29)24(17)2)25(19)11-14(27)12-32-15-8-6-13(7-9-15)26(30)31/h6-9,14,27H,3-5,10-12H2,1-2H3,(H,21,22)(H,23,28,29) |
InChIキー |
JCRNRUOAAYTVCW-UHFFFAOYSA-N |
SMILES |
CCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


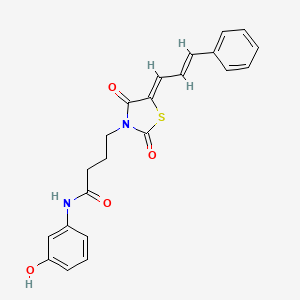
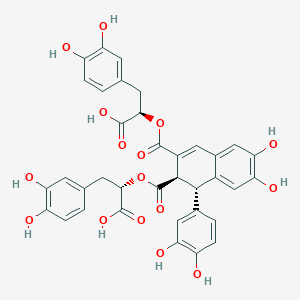
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate](/img/structure/B2861140.png)
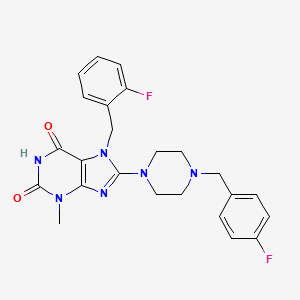
![2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2861143.png)

![ethyl 2-(2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2861145.png)

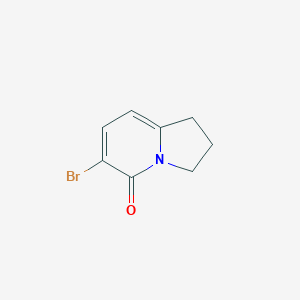
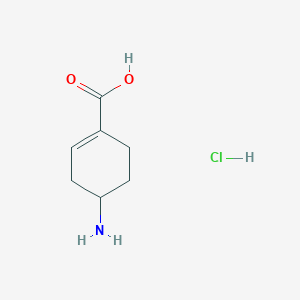
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)
![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)

